molecular formula C18H20N6O2 B3448116 N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea

N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea

Cat. No. B3448116
M. Wt: 352.4 g/mol
InChI Key: BEJAWHPINLWLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea, also known as MBTU, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that has a molecular weight of 357.42 g/mol. MBTU has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea is not fully understood, but it is believed to interact with proteins and enzymes in a specific manner. N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea has been shown to bind to the active sites of enzymes and inhibit their activity, making it a potential drug candidate for diseases that are caused by overactive enzymes. It has also been shown to interact with specific amino acid residues in proteins and alter their conformation, which can affect protein-protein interactions.
Biochemical and Physiological Effects:
N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea has been shown to have a number of biochemical and physiological effects, including inhibition of enzyme activity, alteration of protein conformation, and induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea in lab experiments is its high purity and stability, which makes it a reliable research tool. It is also relatively easy to synthesize, which makes it readily available for researchers. However, one limitation of using N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea is its potential toxicity, which can affect the results of experiments if not properly controlled.

Future Directions

There are many future directions for research on N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea, including investigating its potential as a drug candidate for various diseases, exploring its interactions with specific proteins and enzymes, and developing new applications in materials science. Additionally, more research is needed to fully understand the mechanism of action of N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea and its potential side effects.

Scientific Research Applications

N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea has been used as a research tool in various scientific fields due to its unique properties. In biochemistry, it has been used as a fluorescent probe to study protein-protein interactions and enzyme activity. In pharmacology, it has been investigated for its potential as a drug candidate for various diseases, including cancer and Alzheimer's disease. In materials science, it has been used as a photo-initiator in the synthesis of polymers and as a sensitizer in solar cells.

properties

IUPAC Name

1-(1-methylbenzotriazol-5-yl)-3-(4-morpholin-4-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-23-17-7-4-14(12-16(17)21-22-23)20-18(25)19-13-2-5-15(6-3-13)24-8-10-26-11-9-24/h2-7,12H,8-11H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJAWHPINLWLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)N4CCOCC4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-benzotriazol-5-yl)-3-[4-(morpholin-4-yl)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea
Reactant of Route 3
Reactant of Route 3
N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea
Reactant of Route 4
Reactant of Route 4
N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea
Reactant of Route 5
Reactant of Route 5
N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea
Reactant of Route 6
N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.